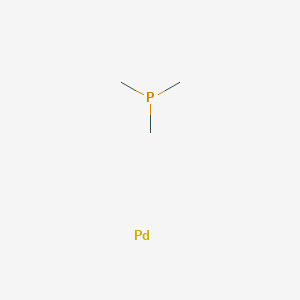
Palladium;trimethylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium;trimethylphosphane is a coordination compound consisting of palladium metal and trimethylphosphane ligands. This compound is widely used in various chemical reactions, particularly in catalysis, due to its unique properties. Palladium is a transition metal known for its excellent catalytic abilities, while trimethylphosphane is an organophosphorus compound that acts as a ligand, stabilizing the palladium center and enhancing its reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Palladium;trimethylphosphane can be synthesized through several methods. One common approach involves the reaction of palladium(II) chloride with trimethylphosphane in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:
PdCl2+2PMe3+reducing agent→Pd(PMe3)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of solvents like tetrahydrofuran (THF) or dichloromethane can facilitate the reaction, and the product is typically purified through crystallization or distillation.
化学反応の分析
Types of Reactions
Palladium;trimethylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced to form palladium(0) species.
Substitution: Ligands in the compound can be substituted with other ligands, altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, alkylating agents, and reducing agents like sodium borohydride. The reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are typically biaryl compounds, while in hydrogenation reactions, the products are reduced organic molecules.
科学的研究の応用
Palladium;trimethylphosphane has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are essential for forming carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Palladium-based compounds are being explored for their potential anticancer properties, as they can interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of palladium;trimethylphosphane involves the coordination of the trimethylphosphane ligands to the palladium center, which stabilizes the metal and enhances its catalytic activity. The palladium center can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
類似化合物との比較
Similar Compounds
Palladium;triphenylphosphane: Similar to palladium;trimethylphosphane but with bulkier ligands, affecting its steric and electronic properties.
Palladium;triethylphosphane: Another similar compound with slightly different ligand properties.
Palladium;tricyclohexylphosphane: Features even bulkier ligands, providing different reactivity and selectivity.
Uniqueness
This compound is unique due to its balance of steric and electronic properties, making it highly effective in a wide range of catalytic reactions. Its relatively small ligands allow for multiple coordination sites on the palladium center, enhancing its versatility as a catalyst.
特性
CAS番号 |
143470-19-3 |
|---|---|
分子式 |
C3H9PPd |
分子量 |
182.50 g/mol |
IUPAC名 |
palladium;trimethylphosphane |
InChI |
InChI=1S/C3H9P.Pd/c1-4(2)3;/h1-3H3; |
InChIキー |
WOBNFYCMHDYHMT-UHFFFAOYSA-N |
正規SMILES |
CP(C)C.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane](/img/structure/B12554771.png)
![2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione](/img/structure/B12554773.png)
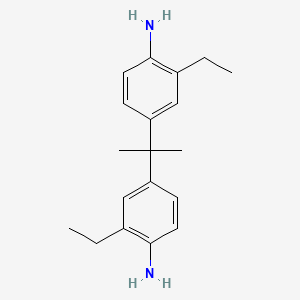
![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)
![10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol](/img/structure/B12554793.png)

![Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-](/img/structure/B12554799.png)
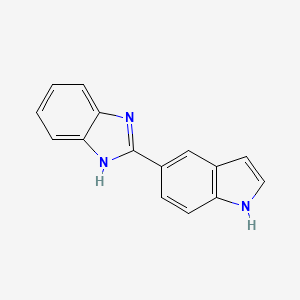


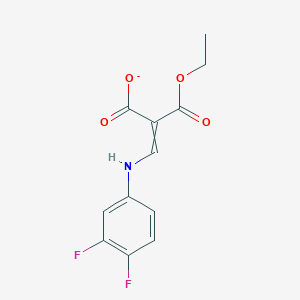
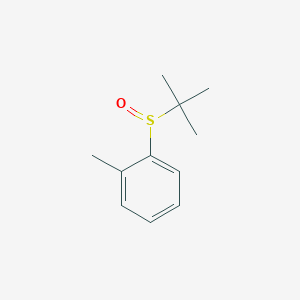
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)
![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)
